molecular formula C11H16N2O B11950848 1-Propyl-3-(m-tolyl)urea CAS No. 13143-27-6

1-Propyl-3-(m-tolyl)urea

Cat. No.: B11950848
CAS No.: 13143-27-6
M. Wt: 192.26 g/mol
InChI Key: FDGHSGNIQYXWLJ-UHFFFAOYSA-N
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Description

1-Propyl-3-(m-tolyl)urea is an organic compound with the molecular formula C11H16N2O It is a derivative of urea, where the hydrogen atoms are replaced by a propyl group and a m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-3-(m-tolyl)urea can be synthesized through the reaction of m-tolyl isocyanate with propylamine. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction can be represented as follows:

m-Tolyl isocyanate+PropylamineThis compound\text{m-Tolyl isocyanate} + \text{Propylamine} \rightarrow \text{this compound} m-Tolyl isocyanate+Propylamine→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the urea group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-Propyl-3-(m-tolyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propyl-3-(m-tolyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

  • 1-Propyl-3-(o-tolyl)urea
  • 1-Propyl-3-(p-tolyl)urea
  • 1-Propyl-3-(m-tolyl)thiourea

Comparison: 1-Propyl-3-(m-tolyl)urea is unique due to the position of the tolyl group on the aromatic ring (meta position). This positional isomerism can influence its chemical reactivity and biological activity compared to its ortho and para counterparts. Additionally, the presence of the urea group distinguishes it from thiourea derivatives, which contain sulfur instead of oxygen.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

13143-27-6

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-(3-methylphenyl)-3-propylurea

InChI

InChI=1S/C11H16N2O/c1-3-7-12-11(14)13-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H2,12,13,14)

InChI Key

FDGHSGNIQYXWLJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=CC=CC(=C1)C

Origin of Product

United States

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